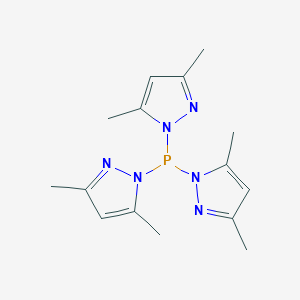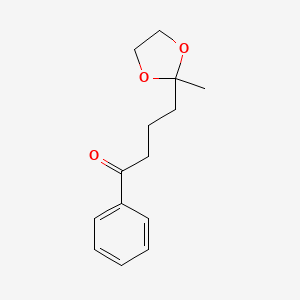
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is an organic compound that features a dioxolane ring, a phenyl group, and a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The phenylbutanone moiety can be introduced through a Friedel-Crafts acylation reaction, where a phenyl group is attached to the butanone backbone using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis routes that utilize inexpensive starting materials and readily attainable reaction conditions . The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The dioxolane ring can act as a reactive intermediate, participating in various chemical transformations. The phenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: A related compound with a methyl group at the 2-position.
4-(2-Methyl-1,3-dioxolan-2-yl)-1-butanol: A structurally similar compound with a butanol moiety instead of butanone.
Uniqueness
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and a butanone moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
53857-10-6 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
4-(2-methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H18O3/c1-14(16-10-11-17-14)9-5-8-13(15)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChIキー |
QUBWUXQJYVQCRY-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


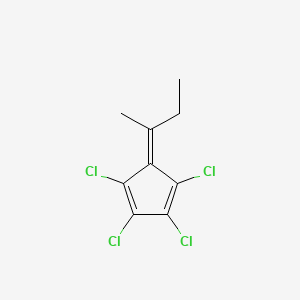
![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
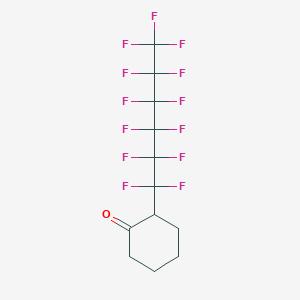
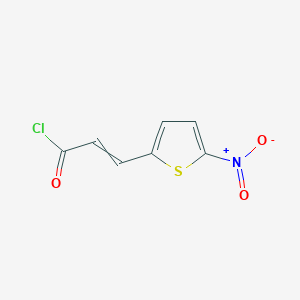

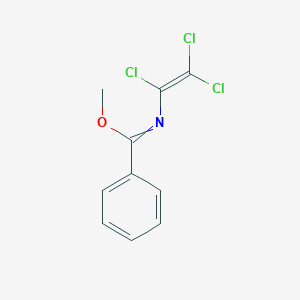
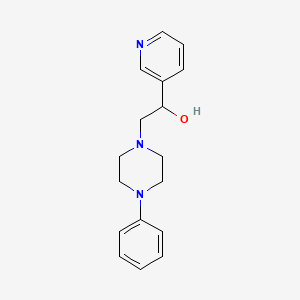
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)
